molecular formula C8H14O3 B12278807 (1S,3S)-3-methoxycyclohexane-1-carboxylic acid

(1S,3S)-3-methoxycyclohexane-1-carboxylic acid

Katalognummer: B12278807
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: KAWNRNMMEKTYGM-BQBZGAKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,3S)-3-methoxycyclohexanecarboxylic acid is a chiral organic compound with a cyclohexane ring substituted with a methoxy group and a carboxylic acid group The stereochemistry of the compound is specified by the (1S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-methoxycyclohexanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxy and carboxylic acid groups.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of (1S,3S)-3-methoxycyclohexanecarboxylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the methoxylation and carboxylation steps, providing better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3S)-3-methoxycyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,3S)-3-methoxycyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (1S,3S)-3-methoxycyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chiral centers play a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,3R)-3-methoxycyclohexanecarboxylic acid: The enantiomer of the compound with opposite stereochemistry.

    Cyclohexanecarboxylic acid: Lacks the methoxy group, providing a simpler structure for comparison.

    3-methoxybenzoic acid: Contains a methoxy group and a carboxylic acid group but with an aromatic ring instead of a cyclohexane ring.

Uniqueness

(1S,3S)-3-methoxycyclohexanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The presence of both a methoxy group and a carboxylic acid group on a cyclohexane ring makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

(1S,3S)-3-methoxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m0/s1

InChI-Schlüssel

KAWNRNMMEKTYGM-BQBZGAKWSA-N

Isomerische SMILES

CO[C@H]1CCC[C@@H](C1)C(=O)O

Kanonische SMILES

COC1CCCC(C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.